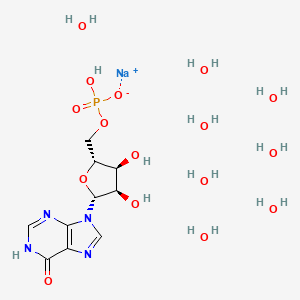
Nonanoic acid, 9-mercapto-
Descripción general
Descripción
9-Mercaptononanoic acid is an organic compound with the molecular formula C9H18O2S. It is a type of alkanethiol, which means it contains both a thiol group (-SH) and a carboxylic acid group (-COOH). This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it useful in surface modification applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-mercaptononanoic acid typically involves the reaction of nonanoic acid with thiol-containing reagents. One common method is the thiolation of nonanoic acid using hydrogen sulfide (H2S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, 9-mercaptononanoic acid can be produced through large-scale thiolation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The product is then purified through distillation or recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
9-Mercaptononanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Alkylated thiols.
Aplicaciones Científicas De Investigación
9-Mercaptononanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the formation of self-assembled monolayers (SAMs) for surface modification and sensor development.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Mecanismo De Acción
The mechanism of action of 9-mercaptononanoic acid primarily involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction facilitates the formation of self-assembled monolayers (SAMs), which can modify the surface properties of materials. The carboxylic acid group can further interact with other molecules, enhancing the compound’s functionality in various applications .
Comparación Con Compuestos Similares
Similar Compounds
11-Mercaptoundecanoic acid: Contains a longer alkane chain and is used in similar applications for surface modification.
6-Mercaptohexanoic acid: Has a shorter alkane chain and is used in the formation of SAMs.
3-Mercaptopropionic acid: Contains a shorter chain and is used in the synthesis of various organic compounds.
Uniqueness
9-Mercaptononanoic acid is unique due to its specific chain length, which provides a balance between flexibility and stability in the formation of self-assembled monolayers. This makes it particularly useful in applications requiring precise surface modifications .
Propiedades
IUPAC Name |
9-sulfanylnonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c10-9(11)7-5-3-1-2-4-6-8-12/h12H,1-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFVMIBWPIRORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCS)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465402 | |
| Record name | Nonanoic acid, 9-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204063-54-7 | |
| Record name | 9-Mercaptononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204063-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoic acid, 9-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)








![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)

![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
